2-Bromo-5-(chloromethyl)benzo[d]oxazole
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Overview
Description
2-Bromo-5-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)benzo[d]oxazole typically involves the bromination and chloromethylation of benzo[d]oxazole derivatives. One common method starts with the preparation of benzo[d]oxazole-2-thiol, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The chloromethylation step involves the reaction of the brominated intermediate with formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids or aldehydes .
Scientific Research Applications
2-Bromo-5-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(chloromethyl)benzo[d]thiazole
- 2-Bromo-5-(chloromethyl)benzo[d]imidazole
- 2-Bromo-5-(chloromethyl)benzo[d]isoxazole
Uniqueness
2-Bromo-5-(chloromethyl)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal and material science .
Properties
Molecular Formula |
C8H5BrClNO |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-5-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H,4H2 |
InChI Key |
NSPNJBNDFSWRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=C(O2)Br |
Origin of Product |
United States |
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